

An In-depth Technical Guide to NSC139021: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: NSC139021

Cat. No.: B1671614

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Abstract

NSC139021, identified as 1-[2-Thiazolylazo]-2-naphthol, is a small molecule that has garnered significant interest in oncological research. Initially characterized as an inhibitor of RIO Kinase 2 (RIOK2), subsequent studies have revealed a more complex mechanism of action, particularly in the context of glioblastoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **NSC139021**. It includes a detailed summary of its effects on various cancer cell lines, an exploration of its signaling pathways, and a compilation of key experimental protocols. The information is presented to support further research and drug development efforts centered on this promising compound.

Chemical Structure and Physicochemical Properties

NSC139021 is an azo dye with the chemical name 1-[2-Thiazolylazo]-2-naphthol. Its structure consists of a thiazole ring linked to a naphthol ring system via an azo group.

Table 1: Physicochemical Properties of **NSC139021**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₉ N ₃ OS	[1]
Molecular Weight	255.3 g/mol	[1]
Appearance	Red powder	[2]
Melting Point	135.0-142.0 °C	[2]
Boiling Point	464.8 °C at 760 mmHg	[3]
Solubility	Soluble in DMSO and methanol (10 mg/mL)	[3][4]
Storage	Store at 2-8°C. Solutions in DMSO can be stored at -20°C for up to one month.	[3][5]
CAS Number	1147-56-4	[1]

Biological Activity and Quantitative Data

NSC139021 has demonstrated potent anti-proliferative effects in various cancer cell lines. While initially identified as a high-affinity R1OK2 inhibitor, its activity in glioblastoma appears to be independent of this target.

Table 2: In Vitro Biological Activity of **NSC139021**

Cancer Type	Cell Line(s)	Parameter	Value	RIOK2 Dependence	Source(s)
Prostate Cancer	VCaP (ERG-positive)	IC ₅₀ (Cell Growth)	169 nM	Dependent	[5]
Prostate Cancer	VCaP (ERG-positive)	IC ₅₀ (ERG Protein Inhibition)	315 nM	Dependent	[5]
Glioblastoma	U118MG, LN-18, GL261	Inhibition of Cell Proliferation	Significant at 5, 10, 15 µM	Independent	[6]
Binding Affinity	RIOK2	K _d	200 nM	N/A	[5]

Signaling Pathways and Mechanism of Action

The mechanism of action of **NSC139021** is multifaceted and appears to be context-dependent.

RIOK2-Dependent Pathway in ERG-Positive Prostate Cancer

In ERG-positive prostate cancer, **NSC139021** is reported to directly bind to RIOK2, an atypical kinase involved in ribosome biogenesis. This interaction leads to the inhibition of ERG protein expression and subsequent suppression of cancer cell growth.[5]

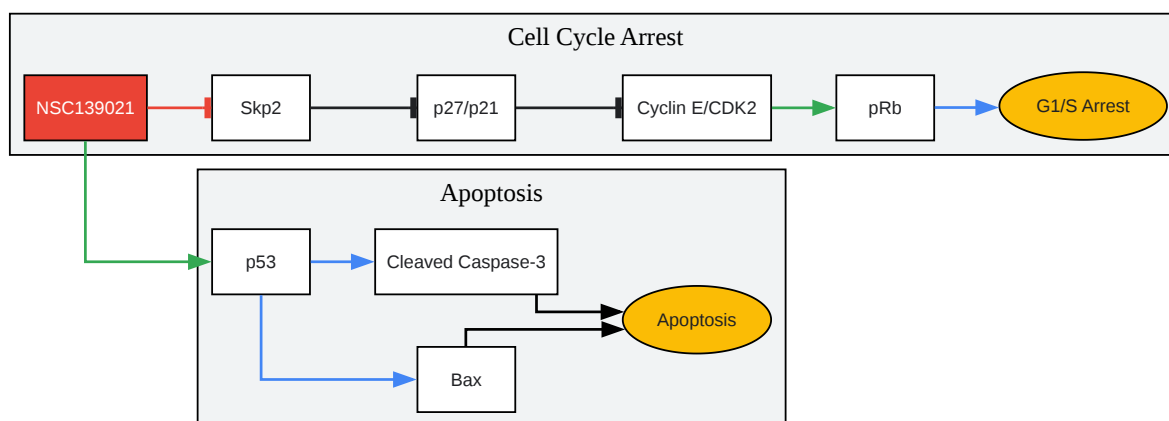
RIOK2-Independent Pathway in Glioblastoma

In contrast, studies on glioblastoma cell lines have shown that the anti-tumor effects of **NSC139021** are independent of RIOK2.[6] In this context, **NSC139021** induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through two primary signaling pathways:

- Skp2-p27/p21-Cyclin E/CDK2-pRb Pathway: **NSC139021** downregulates the S-phase kinase-associated protein 2 (Skp2), leading to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21. This, in turn, inhibits the Cyclin E/CDK2 complex, preventing

the phosphorylation of the retinoblastoma protein (pRb) and thereby arresting the cell cycle at the G1/S checkpoint.[6][7]

- p53 Signaling Pathway: **NSC139021** activates the p53 tumor suppressor pathway, leading to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately triggering apoptosis.[6][7]



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NSC139021 signaling in glioblastoma.

Experimental Protocols

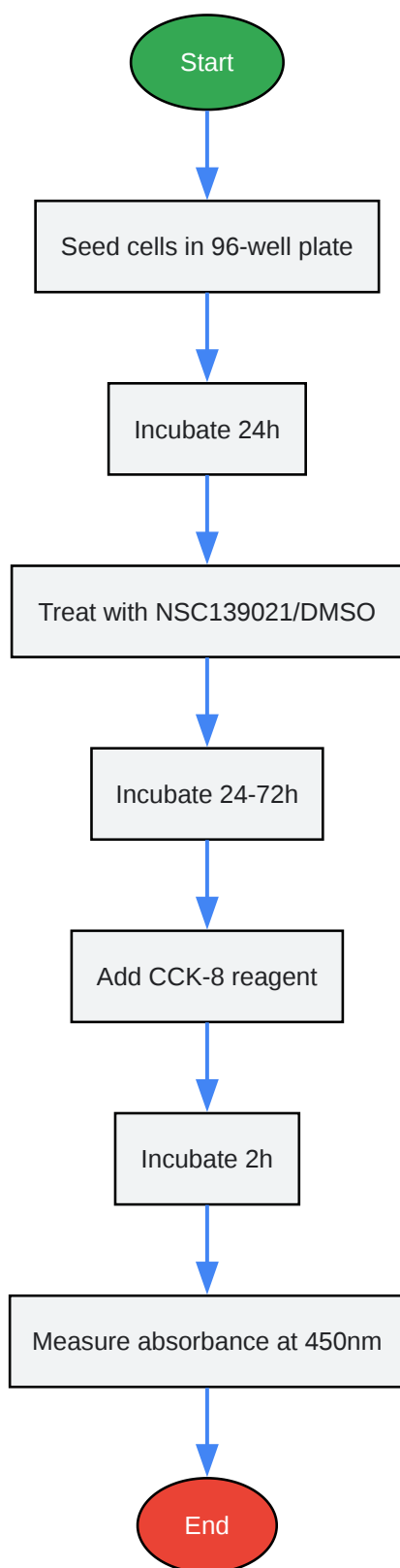
This section provides an overview of the key experimental methodologies used to characterize the biological effects of **NSC139021**.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

- Cell Seeding: Plate glioblastoma cells (e.g., U118MG, LN-18) in 96-well plates at a density of 2×10^4 cells/mL and incubate for 24 hours.

- Treatment: Treat cells with various concentrations of **NSC139021** (e.g., 5, 10, 15 μ M) or DMSO as a vehicle control for 24, 48, or 72 hours.
- Reagent Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.



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Cell Viability Assay Workflow.

Colony Formation Assay

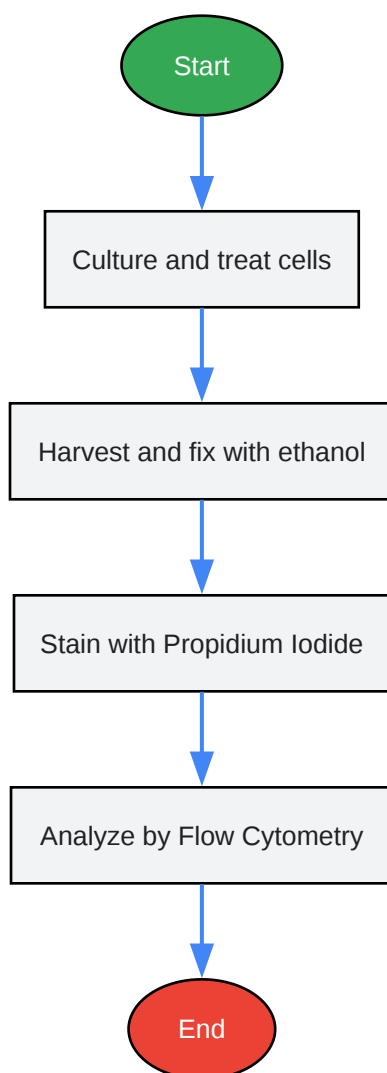
This assay assesses the long-term proliferative capacity of single cells.

- **Cell Seeding:** Seed a low density of cells in 6-well plates.
- **Treatment:** Treat with **NSC139021** for a specified period (e.g., 10-14 days), allowing colonies to form.
- **Fixation and Staining:** Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet.
- **Quantification:** Count the number of visible colonies.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

- **Cell Culture and Treatment:** Culture cells and treat with **NSC139021** for 24 hours.
- **Harvest and Fixation:** Harvest the cells and fix them in ice-cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer.



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